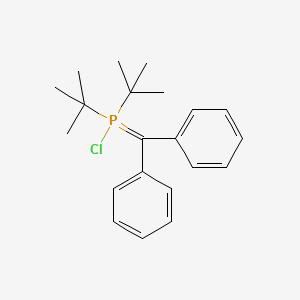![molecular formula C12H11N3 B14423349 Pyridine, 2-[(3-methylphenyl)azo]- CAS No. 87014-42-4](/img/structure/B14423349.png)
Pyridine, 2-[(3-methylphenyl)azo]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyridine, 2-[(3-methylphenyl)azo]-: is an aromatic heterocyclic compound that features a pyridine ring substituted with a 2-[(3-methylphenyl)azo] group. This compound is part of the azo compounds family, characterized by the presence of a nitrogen-nitrogen double bond (N=N) connected to aromatic rings. Azo compounds are known for their vivid colors and are widely used in dyes and pigments.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Condensation Reactions: One common method for synthesizing pyridine derivatives involves the condensation of carbonyl compounds with ammonia or amines.
Cycloaddition Reactions: Another approach involves cycloaddition reactions, where smaller molecules combine to form the pyridine ring.
Industrial Production: Industrially, pyridine and its derivatives can be synthesized through the Chichibabin synthesis, which involves the reaction of acetaldehyde, formaldehyde, and ammonia.
Analyse Des Réactions Chimiques
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium dithionite, hydrogen with a catalyst.
Substitution: Electrophiles like halogens, nitrating agents.
Major Products:
Oxidation: Pyridine N-oxides.
Reduction: Aminopyridines.
Substitution: Halogenated pyridines, nitropyridines.
Applications De Recherche Scientifique
Chemistry:
- Pyridine derivatives are used as ligands in coordination chemistry due to their ability to donate electron pairs to metal centers .
Biology:
Medicine:
- Pyridine derivatives are investigated for their therapeutic properties, including antimicrobial, antiviral, and anticancer activities .
Industry:
Mécanisme D'action
The mechanism of action of Pyridine, 2-[(3-methylphenyl)azo]- involves its interaction with molecular targets through its azo and pyridine groups. The azo group can undergo reduction to form amines, which can then interact with biological molecules. The pyridine ring can participate in coordination with metal ions, influencing various biochemical pathways .
Comparaison Avec Des Composés Similaires
Phenazopyridine: Used as a urinary tract analgesic.
3-Methylpyridine: A precursor in the synthesis of various chemicals.
Uniqueness:
Pyridine, 2-[(3-methylphenyl)azo]-: stands out due to its specific substitution pattern, which imparts unique chemical and biological properties compared to other pyridine derivatives.
Conclusion
Pyridine, 2-[(3-methylphenyl)azo]-: is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique structure allows it to participate in various chemical reactions and interact with biological targets, making it a valuable compound for scientific research and industrial applications.
Propriétés
Numéro CAS |
87014-42-4 |
|---|---|
Formule moléculaire |
C12H11N3 |
Poids moléculaire |
197.24 g/mol |
Nom IUPAC |
(3-methylphenyl)-pyridin-2-yldiazene |
InChI |
InChI=1S/C12H11N3/c1-10-5-4-6-11(9-10)14-15-12-7-2-3-8-13-12/h2-9H,1H3 |
Clé InChI |
YYPGCSSWGPDSTN-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC=C1)N=NC2=CC=CC=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-(Diphenylphosphanyl)buta-1,3-diyn-1-yl]-N-methylaniline](/img/structure/B14423267.png)
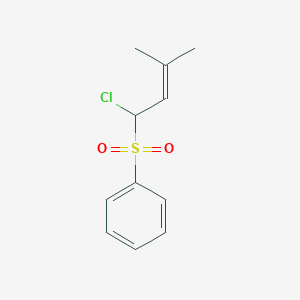
![1h-Benzo[de]thiazolo[4,5-g]quinoline](/img/structure/B14423270.png)
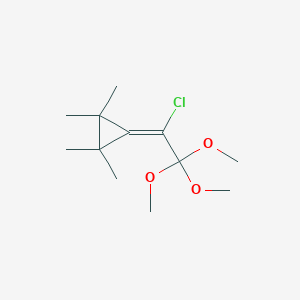
![Ethyl {[4-chloro-6-(dimethylamino)pyrimidin-2-yl]sulfanyl}acetate](/img/structure/B14423279.png)
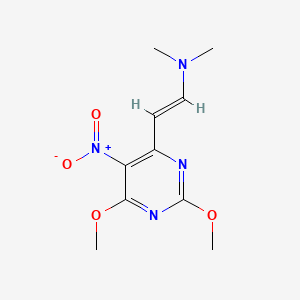
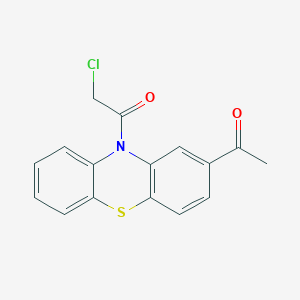
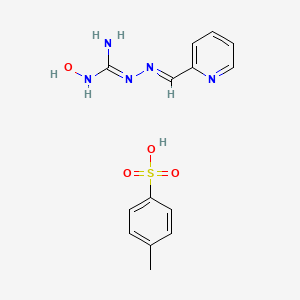
![4-Ethyl-5-[4-(methanesulfonyl)benzoyl]-1,3-dihydro-2H-imidazol-2-one](/img/structure/B14423318.png)
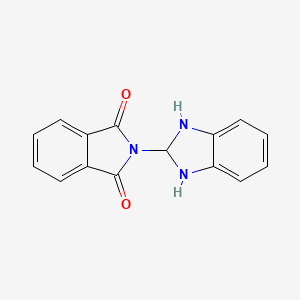
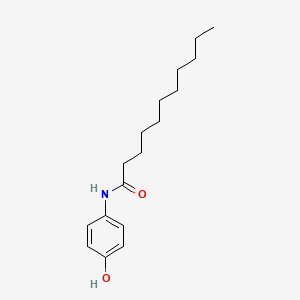
![4-[(4-Methylphenyl)methoxy]piperidine](/img/structure/B14423336.png)
![4-Methyl-1,2-bis[(oxiran-2-yl)methyl]-1,2,4-triazolidine-3,5-dione](/img/structure/B14423337.png)
